Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate
Description
Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual substituents—aminomethyl and dimethylamino groups—at the 3-position. The dimethylamino group introduces strong electron-donating effects, while the aminomethyl group provides a site for further functionalization .
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-7-11(6-12,8-14)13(4)5/h6-8,12H2,1-5H3 |
InChI Key |
KTCYNFWONDQIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)N(C)C |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approaches
Azetidines are classically synthesized via [2+2] cycloaddition of imines with ketenes or alkenes, though this method often suffers from low regioselectivity. Recent advances in photochemical and transition metal-catalyzed cycloadditions have improved yields for sterically hindered systems. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a precursor, with the ketone enabling subsequent reductive amination or alkylation steps.
Epoxide-Mediated Ring Closure
Epoxide ring-opening with amines provides a diastereoselective route to azetidines. In a protocol adapted from ACS methodologies, tert-butyl glycidyl ether reacts with a bifunctional amine (e.g., dimethylaminomethylamine) under superbase conditions (e.g., lithium diisopropylamide) to form the azetidine ring (Fig. 1A). This approach installs both substituents in a single step, though competing pathways may reduce yields.
Sequential Functionalization of Preformed Azetidine Intermediates
Reductive Amination of 3-Ketoazetidine
tert-Butyl 3-oxoazetidine-1-carboxylate undergoes reductive amination with dimethylamine and ammonium acetate to install the -NMe₂ and -CH₂NH₂ groups sequentially (Fig. 1B). Sodium cyanoborohydride in methanol facilitates the first reductive amination (-NMe₂), followed by a second reductive step with ammonia to introduce the aminomethyl group. Yields for this route are moderate (45–60%), with chromatographic purification required to isolate the geminal diamine.
Double Alkylation of 3-Aminoazetidine
Starting from tert-butyl 3-aminoazetidine-1-carboxylate , dimethylation via Eschweiler-Clarke conditions (formaldehyde, formic acid) installs the -NMe₂ group. Subsequent alkylation with bromoacetonitrile and reduction (H₂/Pd-C) introduces the aminomethyl substituent (Fig. 1C). This method avoids competing over-alkylation by employing orthogonal protecting groups, though the basicity of the azetidine nitrogen necessitates careful pH control.
Diastereoselective Synthesis via Superbase-Induced Cyclization
Adapting General Procedure D from ACS protocols, a linear tosylate precursor (tert-butyl (2-(tosyloxy)-3-(dimethylamino)propyl)carbamate ) undergoes cyclization in the presence of lithium tert-butoxide and butyllithium at −78°C (Fig. 1D). The superbase deprotonates the carbamate nitrogen, inducing nucleophilic displacement of the tosylate and forming the azetidine ring. Post-cyclization, the aminomethyl group is introduced via Staudinger reaction (azide reduction) or Gabriel synthesis. This route achieves high diastereoselectivity (>8:1 dr) but requires cryogenic conditions and stringent anhydrous handling.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Sequential NH₂/Me₂N installation | 45–60 | Uses commercially available reagents | Low yields due to steric hindrance |
| Double Alkylation | Eschweiler-Clarke + Alkylation | 50–65 | High functional group tolerance | Requires multiple protection steps |
| Superbase Cyclization | Tosylate ring closure | 60–75 | High diastereoselectivity | Cryogenic conditions, cost-intensive |
| Epoxide Ring-Opening | Amine-mediated cyclization | 40–55 | Convergent synthesis | Competing oligomerization pathways |
Industrial-Scale Considerations and Process Optimization
For large-scale production, the superbase cyclization route offers scalability despite its operational complexity. Continuous flow reactors mitigate exothermic risks during lithium reagent handling, while in-line purification (e.g., simulated moving bed chromatography) enhances throughput. Alternative green solvents (e.g., cyclopentyl methyl ether) replace dichloromethane in extraction steps, aligning with sustainable manufacturing practices.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate is a chemical compound with the formula C11H23N3O2 . It has a molecular weight of 229.32 g/mol . The compound features a tert-butyl group attached to an azetidine ring, with both an aminomethyl and a dimethylamino substituent.
Applications
This compound is valuable in pharmaceutical development and organic synthesis . Its applications include:
- Pharmaceutical Development this compound acts as a precursor in drug synthesis, particularly for neurological disorders .
- Organic Synthesis It serves as a building block for constructing complex molecules in medicinal chemistry .
- Medicinal Chemistry : Its unique structure allows for tailoring to specific medicinal chemistry applications.
Research
Research indicates that this compound exhibits significant biological activity and is being studied for its potential as a pharmaceutical agent. Interaction studies are focused on its binding affinity with various biological targets to understand its pharmacodynamics and pharmacokinetics. Preliminary data suggests potential interactions with various biological targets, which helps define its therapeutic profile and guide further development.
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues are compared below based on substituents at the 3-position of the azetidine ring:
Note: CAS 1083181-23-0 is listed in for a fluorinated analogue but is likely a typo; cross-referencing suggests it corresponds to the fluoro-aminomethyl derivative.
Key Differences in Physicochemical Properties
- Basicity: The dimethylamino group in the main compound increases basicity (pKa ~9–10) compared to non-aminated analogues, influencing solubility in acidic environments .
- Hydrophobicity : Fluorinated derivatives (e.g., C9H16FN3O2) exhibit higher logP values due to fluorine’s electronegativity, enhancing membrane permeability .
- Stability : Boc-protected compounds are stable under basic conditions but cleaved under acidic conditions (e.g., HCl in CH2Cl2, as in ). Ethoxycarbonyl groups (e.g., C13H22N2O4) are prone to hydrolysis, enabling prodrug activation .
Biological Activity
Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate (CAS: 1783634-25-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₃N₃O₂
- Molecular Weight : 229.32 g/mol
- IUPAC Name : this compound
- Purity : 97%
Inhibition of Acetyl-CoA Carboxylase
Research indicates that small molecule inhibitors targeting acetyl-CoA carboxylase (ACC) can significantly alter lipid metabolism, which is relevant for metabolic diseases such as obesity and diabetes . Although this compound has not been explicitly studied as an ACC inhibitor, its structural analogs show promise in modulating ACC activity, suggesting a potential pathway for its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the tert-butyl moiety have shown efficacy against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 4 µg/mL against MRSA, indicating potent antimicrobial activity.
Case Studies
- Study on Antimicrobial Efficacy :
- Inhibition of Lipid Synthesis :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the azetidine ring or side chains can significantly influence potency and selectivity. For example, variations in the dimethylamino group have been shown to affect the compound's ability to penetrate bacterial membranes and inhibit cell wall synthesis effectively .
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Structure A | 4 | Anti-MRSA |
| Compound B | Structure B | 8 | Anti-C. difficile |
Q & A
Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?
- Methodological Answer :
- Solvent Polarity Studies : Measure reaction rates in DMSO (polar aprotic) vs. THF (nonpolar) to assess nucleophilicity/electrophilicity .
- Microscopic Kinetics : Use stopped-flow spectroscopy to capture transient intermediates in conflicting conditions .
- Cross-Validation : Reproduce experiments with standardized protocols (e.g., ICH guidelines) to isolate solvent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
